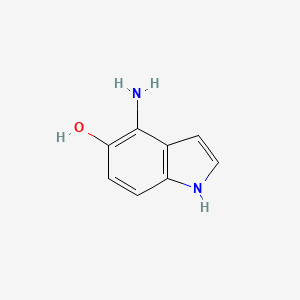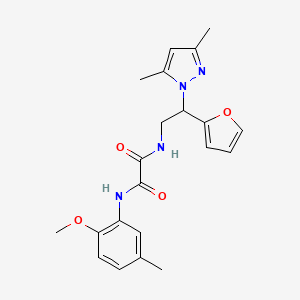![molecular formula C14H10ClN3O2 B2853828 3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 866340-95-6](/img/structure/B2853828.png)
3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Pyridopyrimidine-2,4-(1H,3H)diones are frequently synthesized from ortho amino pyridinic acid derivatives by cyclization with various reagents, such as ureas, isocyanates, chloroformates, etc. to construct the pyrimidine-2,4 (1H,3H)-dione structure .Aplicaciones Científicas De Investigación
Therapeutic Potential
The compound is a derivative of pyridopyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines are present in relevant drugs and have been studied extensively in the development of new therapies .
Antitumor Effects
Some pyridopyrimidine derivatives, such as Piritrexim, have shown good antitumor effects . They inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cell growth .
Anticonvulsant Activity
A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which include “3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione”, have been synthesized as potential anticonvulsant agents . They have shown promising results in acute models of epilepsy .
Analgesic Agents
The same series of compounds have also been evaluated as potential analgesic (pain-relieving) agents . They have shown antinociceptive activity in the formalin model of tonic pain .
Neuropathic Pain Management
Anticonvulsant drugs are often effective in neuropathic pain management. The most active substance in the series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Interaction with Neuronal Channels
The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Mecanismo De Acción
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets . For instance, some pyridopyrimidines are used as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases .
Mode of Action
Its lipophilicity allows it to diffuse easily into cells , which suggests that it may interact directly with intracellular targets.
Biochemical Pathways
Given the known targets of other pyridopyrimidines, it is plausible that this compound could influence pathways related to cell proliferation and inflammation .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability .
Result of Action
Related pyridopyrimidines have been associated with antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-6-2-1-4-9(11)8-18-13(19)10-5-3-7-16-12(10)17-14(18)20/h1-7H,8H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBOAOPTLLEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(NC2=O)N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B2853747.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2853751.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2853754.png)



![4-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2853758.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2853764.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853765.png)

![N-[3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2853768.png)